molecular formula C12H9BrFNO2S B13660292 Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13660292
M. Wt: 330.17 g/mol
InChI Key: WRHDXEOQWLGGSD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a bromo and fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Base such as potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative.

Scientific Research Applications

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromo and fluorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-Chlorophenyl)thiazole-4-carboxylate
  • Ethyl 2-(4-Methylphenyl)thiazole-4-carboxylate
  • Ethyl 2-(4-Nitrophenyl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3

InChI Key

WRHDXEOQWLGGSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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